Cyclohexane-1,4-dicarbonitrile (C8H10N2) primarily serves as a synthetic precursor in organic chemistry []. Its two nitrile groups (-CN) can be readily transformed into various functional groups through diverse chemical reactions, allowing researchers to access complex molecules with specific properties.
For example, the nitrile groups can be hydrolyzed to yield 1,4-cyclohexanedicarboxylic acid, a valuable intermediate in the production of various polymers and pharmaceuticals. Additionally, the nitrile groups can be reduced to primary amines, which are essential building blocks in numerous organic molecules, including pharmaceuticals and dyes [].
1,4-dicyanocyclohexane has a bicyclic structure consisting of a cyclohexane ring with two nitrile groups attached at the 1st and 4th positions. The cyclohexane ring adopts a chair conformation, which is the most stable form []. The presence of the nitrile groups introduces polarity to the molecule due to the electronegative nitrogen atom.
Balanced chemical equation for hydrolysis under basic conditions:
C₈H₁₀N₂ (aq) + 2 H₂O (l) + 2 OH⁻ (aq) → C₈H₁₂O₄ (aq) + 2 NH₃ (aq) + 2 H₂O (l)
Several synthesis routes exist for cyclohexane-1,4-dicarbonitrile:
Cyclohexane-1,4-dicarbonitrile finds applications in:
Interaction studies involving cyclohexane-1,4-dicarbonitrile primarily focus on its reactivity with various nucleophiles and electrophiles. These interactions are essential for understanding how modifications to the cyano groups can lead to diverse chemical behaviors and potential applications in drug development and materials science.
Cyclohexane-1,4-dicarbonitrile shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclohexane-1,2-dicarbonitrile | C₈H₈N₂ | Cyano groups at positions 1 and 2; different reactivity profile. |
Cyclohexane-1,3-dicarbonitrile | C₈H₈N₂ | Cyano groups at positions 1 and 3; potential for different polymerization behavior. |
Benzene-1,4-dicarbonitrile | C₈H₆N₂ | Aromatic system; different stability and reactivity due to conjugation effects. |
Cyclohexane-1,4-dicarbonitrile is unique due to its saturated ring structure combined with two cyano groups at specific positions, allowing for distinct chemical reactivity compared to its unsaturated or aromatic counterparts.
Transition metal-catalyzed cyanation represents one of the most efficient approaches for introducing cyano groups into cyclohexane scaffolds. These methods typically involve palladium, nickel, or copper catalysts that facilitate the formation of carbon-nitrile bonds under controlled conditions.
Recent advances in nickel catalysis have opened new pathways for the synthesis of dinitriles. Nickel-catalyzed cyanation methods utilizing 4-cyanopyridine N-oxide as a cyano source have demonstrated remarkable efficiency in preparing nitriles from various precursors under mild conditions. This approach can be adapted for cyclohexane-1,4-dicarbonitrile synthesis through the cyanation of 1,4-dihalogenated cyclohexane derivatives.
The reaction typically proceeds via an oxidative addition of the nickel catalyst to the carbon-halogen bond, followed by transmetalation with the cyano source and subsequent reductive elimination to form the carbon-nitrile bond. A significant advantage of this methodology is its broad functional group tolerance, allowing for late-stage cyanation in complex molecule synthesis.
Copper catalysis offers an alternative approach for cyanation reactions. A study by researchers reported in 2020 demonstrated that copper(III) complexes can effectively catalyze C-H bond cyanation through a directed approach. This methodology could potentially be applied to appropriately functionalized cyclohexane derivatives to achieve regioselective installation of cyano groups at the 1,4-positions.
The proposed mechanism involves:
An innovative approach utilizing zeolite crystals as heterogeneous catalysts for oxidative cyanation of C-H bonds has shown promise for nitrile synthesis. This method offers advantages in terms of catalyst recovery and reduced metal contamination in the final product.
The zeolite framework provides a confined environment that enhances selectivity in the cyanation process, potentially enabling the controlled introduction of cyano groups at the 1,4-positions of cyclohexane derivatives. This environmentally benign approach aligns with green chemistry principles and has potential for industrial-scale applications.
The transformation of cyclohexane derivatives containing oxygen-based functional groups into the corresponding nitriles can be achieved through high-pressure ammoniation processes. This approach typically involves the conversion of hydroxyl or carboxylic acid groups to nitriles using ammonia under elevated temperature and pressure conditions.
A particularly efficient synthetic route to cyclohexane-1,4-dicarbonitrile involves the direct transformation of trans-1,4-cyclohexanedicarboxylic acid using N,N'-dimethylimidazolidinone and ammonia in the presence of tin(II) oxide catalyst. The reaction proceeds at high temperatures (170-280°C) for an extended period (14 hours), achieving complete conversion of the dicarboxylic acid and yielding 1,4-dicyanocyclohexane in 90.2% yield.
The reaction conditions are outlined in Table 1:
Table 1: Reaction Conditions for High-Pressure Ammoniation of 1,4-Cyclohexanedicarboxylic Acid
Parameter | Condition |
---|---|
Starting Material | 1,4-cyclohexane dicarboxylic acid |
Solvent | N,N'-dimethylimidazolidinone |
Catalyst | Tin(II) oxide (1.26 parts by mass) |
Temperature | Initial: 170°C, Final: 280°C |
Ammonia Flow Rate | 0.58 mol/hr per mol of dicarboxylic acid |
Reaction Time | 14 hours |
Stirring Rate | 500 rpm |
Conversion | 100% |
Yield | 90.2% |
This method is particularly valuable for industrial applications due to its high efficiency and complete utilization of the starting material.
Reductive decyanation represents an important synthetic tool for modifying polycyanated cyclohexane derivatives to obtain the desired 1,4-substitution pattern. These strategies involve the selective removal of cyano groups from overcyanated intermediates using appropriate reducing agents and catalysts.
A novel approach utilizing titanium(III) complexes for the catalytic reductive decyanation of geminal dinitriles has been reported. This method proceeds under unusually mild conditions and tolerates a wide range of functional groups, making it suitable for late-stage modifications of complex molecules.
The titanium-catalyzed system operates through a non-free-radical mechanism, which distinguishes it from traditional radical-based decyanation methods. The proposed mechanism involves the coordination of the titanium catalyst to the nitrile groups, followed by selective C-CN bond cleavage.
This methodology could be applied in synthetic routes where a polycyanated cyclohexane intermediate requires selective decyanation to yield cyclohexane-1,4-dicarbonitrile with precise regiocontrol. The mild conditions and functional group tolerance make this approach particularly valuable for the synthesis of structurally complex dinitriles.
Key reaction parameters for titanium(III)-catalyzed reductive decyanation are summarized in Table 2:
Table 2: Parameters for Titanium(III)-Catalyzed Reductive Decyanation
Parameter | Condition |
---|---|
Catalyst | Titanium(III) complex |
Additives | ZnCl₂, 2,4,6-collidine hydrochloride |
Temperature | Room temperature to 50°C |
Reaction Time | 3-24 hours (substrate dependent) |
Solvent | THF or dichloromethane |
Functional Group Tolerance | High (alcohols, ethers, esters, ketones) |
Mechanism | Non-radical C-CN cleavage |
This approach offers a complementary strategy to direct cyanation methods, enabling access to cyclohexane-1,4-dicarbonitrile through selective modification of more heavily cyanated precursors.
One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. For cyclohexane nitrile derivatives, multi-step one-pot processes starting from readily available cyclohexanone derivatives have been developed.
A particularly notable advancement in this area is the development of three different one-pot processes for the synthesis of cyclohexane nitriles from cyclohexanone precursors. Although these methods were initially developed for cyclohexanecarbonitrile (mono-nitrile), the principles can be extended to the synthesis of cyclohexane-1,4-dicarbonitrile by using 1,4-cyclohexanedione as the starting material.
The key advantages of these one-pot processes include:
The general procedure involves the following steps:
The three oxidation methods used in the one-pot synthesis were evaluated using green chemistry metrics, including the EcoScale and Sustainability Index of Synthesis (SIS). Table 3 summarizes the comparative analysis:
Table 3: Comparison of Oxidation Methods for One-Pot Cyclohexanenitrile Synthesis
Parameter | NaClO Method | H₂O₂ Method | O₂ Method |
---|---|---|---|
Yield (%) | >95 | 92-94 | 88-90 |
Reaction Time (oxidation step) | 1-2 hours | 2-3 hours | 4-6 hours |
Temperature (oxidation step) | 0-5°C | 20-25°C | 20-25°C |
By-products | NaCl (recyclable) | H₂O | None |
EcoScale Value | 78 | 82 | 85 |
Catalyst Requirements | None | Cu(II) salt | Cu(II) salt |
Industrial Applicability | High | Medium | Medium |
The sodium hypochlorite method offers the highest yield and shortest reaction time, making it particularly suitable for industrial applications, despite having a slightly lower EcoScale value compared to the other methods.
For the synthesis of cyclohexane-1,4-dicarbonitrile, this approach would need to be modified by using 1,4-cyclohexanedione as the starting material and optimizing the reaction conditions to ensure effective introduction of both cyano groups.
Cyclohexane-1,4-dicarbonitrile serves as a critical intermediate in synthesizing polyamides and polyesters. Hydrogenation of CHDC using palladium-based catalysts produces 1,4-diaminocyclohexane (1,4-DACH) or 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), both widely used monomers. For example, trans-1,4-DACH integrates into copolyamides, where its stereochemistry governs crystallinity and thermal stability. Solid-state NMR and wide-angle X-ray diffraction (WAXD) studies reveal that trans-1,4-DACH residues align perpendicular to hydrogen-bonded sheets in crystalline regions, enhancing melting temperatures by 10–15°C compared to cis isomers [4].
In polyesters, CHDC-derived 1,4-CHDA enhances rigidity. A study on isosorbide-1,4-CHDA polyesters demonstrated that alternating copolymer sequences improve thermal stability, with decomposition temperatures exceeding 300°C [5]. The nitrile groups in CHDC also facilitate post-polymerization modifications, such as hydrolysis to carboxylate functionalities, enabling tunable hydrophilicity in polyester membranes [1].
Catalyst System | Reaction | Polymer Property |
---|---|---|
Pd/C (5 wt%) | CHDC hydrogenation to DACH | Tm increase by 12°C [4] |
Ru-based complexes | Nitrile hydrolysis to acid | Hydrophilicity modulation [1] |
CHDC’s derivatives participate in terpolymerization with CO₂ and propylene oxide (PO) to form sustainable polycarbonates. While CHDC itself is not directly polymerized with CO₂, its hydrogenation product, 1,4-CHDA, has been terpolymerized with PO and CO₂ using cobalt-salen catalysts. These systems yield terpolymers with glass transition temperatures (Tg) tunable between 50°C and 90°C, depending on the CO₂ incorporation rate (25–40 mol%) [6]. The rigid cyclohexane ring from CHDA restricts chain mobility, increasing Tg by 15–20°C compared to linear aliphatic analogs [6].
Recent advances in binary catalyst systems (e.g., Co(III)/PPNCl) enable terpolymerization at ambient CO₂ pressures (1–5 bar), achieving molecular weights up to 37.3 kg/mol [6]. Kinetic studies reveal that the relative reactivity ratios (rEuO = 1.96, rPO = 0.28) favor cyclohexane-based monomers, ensuring alternating sequences in the polymer backbone [6].
Nitrile metathesis of CHDC enables precise control over polymer architecture. Ruthenium-carbene catalysts (e.g., Grubbs-type) facilitate cross-metathesis between CHDC and acrylonitrile, producing α,ω-dinitriles with defined chain lengths. Subsequent hydrogenation using NHC-Ru complexes converts these intermediates into amino esters, which undergo polycondensation to form high-molecular-weight polyamides (Mn > 20 kg/mol) [7].
This approach allows modular design of copolymers with tailored thermal and mechanical properties. For example, CHDC-acrylonitrile metathesis products hydrogenated to diamines yield polyamide 11 (PA 11) analogs with melting temperatures up to 195°C, comparable to petroleum-derived variants [7]. The nitrile group’s stability under metathesis conditions ensures minimal side reactions, achieving >95% regiochemical control in polymer backbones [7].
$$
\text{CHDC} + \text{CH}₂=\text{CHCN} \xrightarrow{\text{Ru catalyst}} \text{NC-(CH}2\text{)}n\text{-CN} \xrightarrow{\text{H}2} \text{H}2\text{N-(CH}2\text{)}n\text{-NH}_2 \xrightarrow{\text{Polycondensation}} \text{Polyamide}$$